![molecular formula C11H18BNO2S B6249459 4-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole CAS No. 2223035-41-2](/img/no-structure.png)
4-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
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Overview
Description
The compound “4-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole” is an organic molecule that contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The molecule also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki coupling reactions in organic synthesis .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole' involves the reaction of 4-ethyl-5-mercapto-1,3-thiazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base and a palladium catalyst.", "Starting Materials": [ "4-ethyl-5-mercapto-1,3-thiazole", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Base (e.g. potassium carbonate)", "Palladium catalyst (e.g. palladium acetate)" ], "Reaction": [ "Step 1: Dissolve 4-ethyl-5-mercapto-1,3-thiazole and base in a suitable solvent (e.g. DMF) and stir the mixture at room temperature.", "Step 2: Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and palladium catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature (e.g. 80-100°C) and stir for a suitable time (e.g. 12-24 hours).", "Step 4: Cool the reaction mixture and extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
CAS RN |
2223035-41-2 |
Product Name |
4-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Molecular Formula |
C11H18BNO2S |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
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